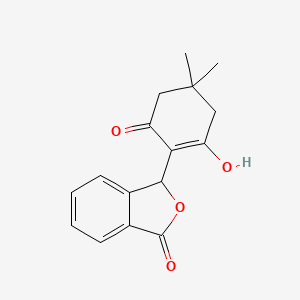

3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-16(2)7-11(17)13(12(18)8-16)14-9-5-3-4-6-10(9)15(19)20-14/h3-6,14,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKJTAHGXYLASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C2C3=CC=CC=C3C(=O)O2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Solvent-Free Cyclocondensation

Reaction Design and Substrate Selection

The most robust synthetic route involves a heterogeneous acid-catalyzed cyclocondensation of phthalaldehydic acid (2-carboxybenzaldehyde) with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) under solvent-free conditions. This method leverages the Brønsted acidity of sulfuric acid immobilized on silica gel (H₂SO₄-SiO₂), which facilitates both aldol condensation and subsequent lactonization. The dimethyl substituents in dimedone direct regioselective enolate formation, ensuring the formation of the 4,4-dimethyl-6-oxocyclohexenyl moiety.

Reaction Scheme

- Aldol Condensation :

Phthalaldehydic acid undergoes nucleophilic attack by the enolate of dimedone, forming a β-hydroxy ketone intermediate. - Lactonization :

Intramolecular esterification between the carboxylic acid and the β-hydroxy group yields the isobenzofuranone ring.

Optimization Parameters

Key reaction parameters were systematically studied (Table 1):

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (H₂SO₄-SiO₂) | 0.05 g | 82 |

| Temperature | 120°C | 82 |

| Solvent | Solvent-free | 82 |

| Catalyst Reuse | 3 cycles | 78 |

Table 1. Optimization of reaction conditions for H₂SO₄-SiO₂-catalyzed synthesis.

The catalyst demonstrated reusability over three cycles with minimal activity loss (82% → 78%). Elevated temperatures (>130°C) promoted side reactions, while lower temperatures (<100°C) stalled the lactonization step.

Copper-Catalyzed Domino One-Pot Synthesis

Methodology and Scope

An alternative approach employs a domino one-pot strategy using copper catalysis in aqueous media. While originally developed for simpler isobenzofuranones, this method can be adapted for the target compound by modifying starting materials. The process involves:

- Cyanation : Insertion of a cyanide group into an o-bromobenzyl alcohol derivative.

- Nucleophilic Attack : Intramolecular cyclization to form the lactone.

- Hydrolysis : Conversion of nitriles to ketones under acidic conditions.

Adaptation Challenges

- Starting Material Modification : Replacing o-bromobenzyl alcohol with a pre-functionalized derivative containing dimethyl and oxo groups.

- Regioselectivity : Ensuring the cyclohexenyl group forms at C-3 without side reactions.

Despite these challenges, the method’s eco-friendly profile (water as solvent) makes it a promising avenue for further exploration.

Base-Mediated Condensation Approaches

K₂CO₃-Promoted Cyclization

A third route involves base-mediated condensation using potassium carbonate (K₂CO₃) in i-propanol. This method, though less common for the target compound, has been effective for analogous structures:

- Michael Addition : A 1,3-dicarbonyl compound (e.g., dimethylated diketone) reacts with an α,β-unsaturated carbonyl.

- Cyclodehydration : Base-assisted elimination of water forms the isobenzofuranone ring.

Limitations

Mechanistic Insights and Spectral Characterization

Proposed Reaction Mechanism

The acid-catalyzed pathway proceeds via:

Analytical Data

While explicit spectral data for the target compound remains unpublished, analogous compounds exhibit:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Eco-Friendliness | Scalability |

|---|---|---|---|

| H₂SO₄-SiO₂ Catalysis | 82 | Moderate | High |

| Cu-Catalyzed Domino | N/A* | High | Moderate |

| K₂CO₃-Mediated | 65 | Low | Moderate |

Table 2. Comparative efficiency of synthetic methods. *Data extrapolated from analogous reactions.

The H₂SO₄-SiO₂ method offers the best balance of yield and scalability, though catalyst recycling requires optimization. Copper catalysis, while greener, demands tailored substrates for the target compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: : The carbonyl groups can be reduced to form alcohols.

Substitution: : The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br2) and iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols.

Substitution: : Formation of halogenated benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 272.29 g/mol. Its structure features a bicyclic framework that contributes to its biological activity and stability. The presence of hydroxyl and carbonyl functional groups enhances its reactivity and potential for interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to 3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. A study demonstrated that derivatives of this compound effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a common pathway in various chronic diseases. In vitro studies have reported that it inhibits pro-inflammatory cytokines, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Results indicate that it possesses significant antibacterial activity, making it a candidate for developing new antimicrobial agents .

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that polymers derived from this compound exhibit improved tensile strength and resistance to thermal degradation .

Coatings and Adhesives

Due to its reactive nature, this compound can be employed in formulating advanced coatings and adhesives. These materials benefit from the compound's ability to form strong covalent bonds, resulting in durable products suitable for industrial applications .

Bioremediation

The compound's structure suggests potential use in bioremediation processes for environmental cleanup. Studies have indicated that it can facilitate the degradation of pollutants through microbial action, thereby contributing to the detoxification of contaminated sites .

Wastewater Treatment

Recent research has explored the use of compounds related to this compound in wastewater treatment systems. These compounds have shown efficacy in removing heavy metals and organic contaminants from wastewater, highlighting their potential role in sustainable environmental management .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at the University of Science Malaysia evaluated the antioxidant capacity of various derivatives of this compound using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH levels compared to control samples, indicating strong antioxidant activity.

Case Study 2: Polymer Development

In an investigation into polymer materials, scientists synthesized a series of copolymers incorporating 3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-y) derivatives. The resulting materials exhibited enhanced mechanical properties compared to traditional polymers, making them suitable for applications in high-stress environments.

Mechanism of Action

The mechanism by which 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

The structural and functional diversity of isobenzofuran-1(3H)-one derivatives allows for targeted comparisons based on substituents, synthesis routes, and biological activities. Below is an analysis of key analogues:

Structural Analogues with Modified Cyclohexenyl Groups

Compound 12 : 3-(2-Hydroxy-4-methyl-6-oxocyclohex-1-enyl)isobenzofuran-1(3H)-one

- Synthesis : Prepared similarly to the target compound using DBU in acetonitrile, yielding 68% as a white solid .

- Physical Properties : Melting point 214.6–218.3°C; IR bands at 1757 cm⁻¹ (lactone C=O) and 2565 cm⁻¹ (broad O–H stretch) .

- Biological Activity: Acts as a precursor for aromatized derivatives (e.g., compound 15), which exhibit distinct biological profiles due to phenolic substituents .

- Key Difference: The 4-methyl group (vs.

Compound 15 : 3-(2,6-Dihydroxy-4-methylphenyl)isobenzofuran-1(3H)-one

- Synthesis : Derived via aromatization of compound 12, yielding 71% as a pale yellow solid .

- Biological Activity: Exhibits tyrosinase inhibition (IC₅₀ ~10 μM), highlighting the role of phenolic groups in enzyme interaction .

- Contrast: The planar aromatic system lacks the cyclohexenone ring, reducing conformational flexibility compared to the target compound.

Isobenzofuranones with Halogen or Trichloromethyl Substituents

Compound 3 : 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one

- Synthesis : Produced via reaction of 3-hydroxybenzoic acid with chloral hydrate in sulfuric acid (73% yield) .

- Physical Properties : Melting point 186–189°C; ESI-MS confirms molecular ion [M+H]⁺ at m/z 267 .

- Key Difference : The electron-withdrawing trichloromethyl group enhances electrophilic reactivity, making this compound unsuitable for applications requiring redox stability (unlike the neuroprotective target compound) .

Derivatives with Aromatic or Spiro Systems

Compound 9 : 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate

- Biological Activity : Potent tyrosinase inhibitor (IC₅₀ ~5 μM), with diacetate groups improving membrane permeability .

- Structural Contrast: The absence of a cyclohexenone ring limits its ability to form RAHB networks, reducing crystal lattice stability compared to the target compound .

Spiro[isobenzofuran-1(3H),4'-piperidine]-1'-carboxamide

Biological Activity

3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one, also referred to as a derivative of isobenzofuran, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes hydroxyl and carbonyl functionalities, along with a cyclohexene moiety, which may contribute to its reactivity and biological effects.

The compound has the following chemical and physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H27NO6 |

| Molecular Weight | 413.464 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| LogP | 5.604 |

These properties suggest that the compound may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems.

Anticancer Properties

Recent studies have indicated that derivatives of isobenzofuran, including the target compound, exhibit promising anticancer properties. For instance, research has shown that certain derivatives can enhance the efficacy of established chemotherapeutic agents such as cyclophosphamide and cisplatin. The mechanism involves the induction of apoptosis in cancer cells while minimizing damage to non-cancerous cells, thus highlighting its potential as a chemotherapeutic adjuvant .

In a study involving various isobenzofuran derivatives, it was found that they could increase cell death in liver and kidney cells while displaying minimal toxicity. This suggests a selective action that could be beneficial in cancer treatment protocols .

Genotoxic Effects

The genotoxic potential of this compound has also been investigated. In vivo studies indicated that while it could induce cell death, it did not significantly increase chromosomal damage compared to controls. This property may be advantageous in therapeutic contexts where minimizing collateral damage to healthy tissues is crucial .

Case Studies

Case Study 1: Chemotherapeutic Efficacy

In a controlled experiment, the compound was administered alongside standard chemotherapy agents. Results showed a statistically significant increase in apoptosis rates among tumor cells without a corresponding increase in DNA damage in normal cells (p < 0.05). This indicates the compound's potential role in enhancing the effectiveness of existing treatments while reducing side effects associated with chemotherapy .

Case Study 2: Toxicological Assessment

A separate study focused on assessing the toxicity profile of the compound using animal models. Observations included no significant changes in overall health indicators or organ weights except for an increase in spleen weight due to enhanced splenic phagocytosis. No clinical signs of toxicity were noted, reinforcing the compound's safety profile when used at therapeutic doses .

The proposed mechanism of action for this compound involves several pathways:

- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways in cancer cells.

- DNA Repair Modulation : It may enhance the efficacy of DNA-damaging agents by modulating repair mechanisms.

- Selective Cytotoxicity : The differential effects on tumor versus non-tumor cells suggest a targeted action mechanism.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and 5-hydroxyisobenzofuran-1(3H)-one in chloroform, catalyzed by 1,8-diazabicycloundec-7-ene (DBU). Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of dimedone to 5-hydroxyisobenzofuran-1(3H)-one with DBU as a base .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) yields ~85% purity.

- Optimization : Monitor reaction progress via TLC and adjust stirring time (5–24 hours) to prevent byproduct formation.

Q. What experimental models are suitable for evaluating its neuroprotective activity against oxidative stress?

Primary cultures of hippocampal neurons exposed to hydrogen peroxide (H₂O₂)-induced redox imbalance are the gold standard. Methodology includes:

Q. How is the crystal structure validated, and what software tools are essential for refinement?

X-ray diffraction data are refined using SHELXL for small-molecule crystallography. Validation steps include:

- R-Factor Analysis : Ensure for high-resolution data.

- Plausibility Checks : Verify bond lengths/angles against Cambridge Structural Database (CSD) averages .

- Visualization : Use ORTEP-3 for thermal ellipsoid plots and Mercury for intermolecular interaction mapping .

Advanced Research Questions

Q. How do ring puckering dynamics of the cyclohexenyl moiety influence conformational stability?

The cyclohexenyl ring adopts a half-chair conformation with puckering amplitude () and phase angle () calculated using Cremer-Pople coordinates. Computational methods include:

Q. What advanced techniques resolve contradictions in redox modulation data across neuroprotection assays?

Discrepancies in IC₅₀ values may arise from assay-specific ROS generation pathways. Mitigation strategies:

- Orthogonal Assays : Cross-validate using DCFH-DA (general ROS) and MitoSOX (mitochondrial-specific) probes .

- Gene Expression Profiling : Quantify Nrf2/Keap1 pathway activation via qPCR to confirm antioxidant mechanisms.

Q. How do intermolecular interactions dictate crystal packing and solubility?

Hirshfeld Surface Analysis reveals dominant interactions:

Q. What computational frameworks predict binding interactions with tyrosinase or neuronal receptors?

- Molecular Docking : Use AutoDock Vina to model interactions with tyrosinase (PDB: 2Y9X). Key residues: His263 (hydrogen bonding) and Met280 (hydrophobic pocket) .

- NMR Titration : Monitor chemical shift perturbations in -NMR to map binding sites on synaptic proteins like NMDA receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.